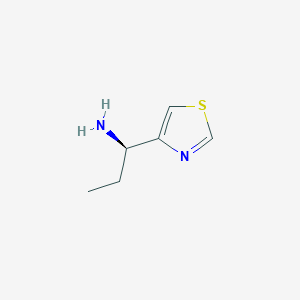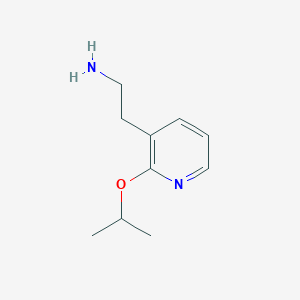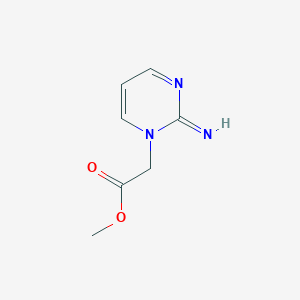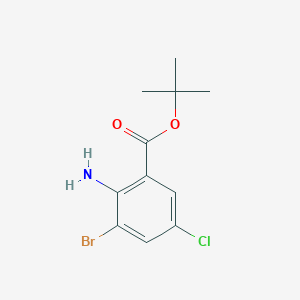
tert-Butyl 2-amino-3-bromo-5-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-amino-3-bromo-5-chlorobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of tert-butyl, amino, bromo, and chloro substituents on the benzoate ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-amino-3-bromo-5-chlorobenzoate typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a benzoate precursor, followed by the introduction of the tert-butyl and amino groups. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 2-amino-3-bromo-5-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide, potassium carbonate, or organolithium compounds are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzoates, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-amino-3-bromo-5-chlorobenzoate has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Material Science: It is utilized in the preparation of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study its biological activity and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-amino-3-bromo-5-chlorobenzoate involves its interaction with specific molecular targets and pathways. The amino and halogen substituents on the benzoate ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 5-bromo-2-chlorobenzoate
- 3-Amino-5-bromo-2-chloropyridine
- tert-Butyl bromoacetate
Comparison: tert-Butyl 2-amino-3-bromo-5-chlorobenzoate is unique due to the presence of both amino and halogen substituents on the benzoate ring This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds
Eigenschaften
Molekularformel |
C11H13BrClNO2 |
|---|---|
Molekulargewicht |
306.58 g/mol |
IUPAC-Name |
tert-butyl 2-amino-3-bromo-5-chlorobenzoate |
InChI |
InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)7-4-6(13)5-8(12)9(7)14/h4-5H,14H2,1-3H3 |
InChI-Schlüssel |
VTTORHREDJOVJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC(=C1)Cl)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


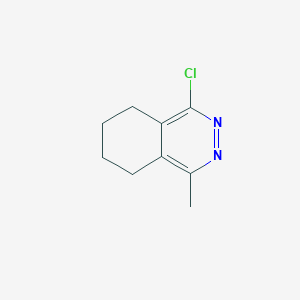



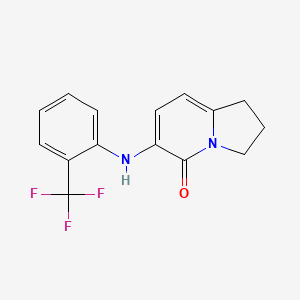

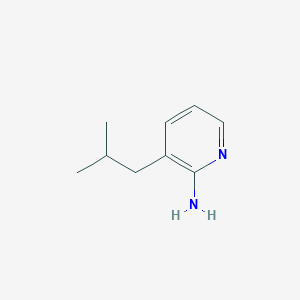
![Tert-butyl 3-iodo-5-methoxypyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13120008.png)
![(6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B13120010.png)
